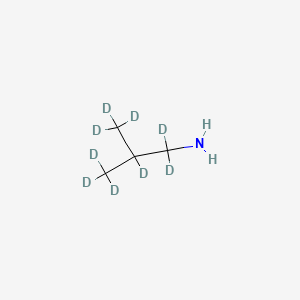

2-Methylpropyl-d9-amine

描述

N-(2-Chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide is a heterocyclic acetamide derivative featuring a thiadiazole core substituted with a 2,4-dibromophenyl group and linked via a sulfanyl bridge to an acetamide moiety. This compound is structurally notable for its combination of electron-withdrawing substituents (bromo, chloro) and aromatic systems (pyridine, thiadiazole), which may influence its solubility, stability, and intermolecular interactions.

属性

分子式 |

C4H11N |

|---|---|

分子量 |

82.19 g/mol |

IUPAC 名称 |

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |

InChI 键 |

KDSNLYIMUZNERS-CBZKUFJVSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N |

规范 SMILES |

CC(C)CN |

产品来源 |

United States |

准备方法

Direct Deuteration of 2-Methylpropylamine

Catalytic α-selective deuteration using D2O : Ruthenium-based catalysts such as monohydrido-bridged ruthenium complexes [{(η^6-p-cymene)RuCl}_2(μ-H-μ-Cl)] enable selective α-deuteration of primary amines using heavy water (D2O) as the deuterium source. This method involves N-H activation and β-hydride elimination steps, resulting in imine intermediates that undergo 1,3-deuteride migration to achieve α-CH2 selective deuteration.

Organophotocatalytic H/D exchange : Photocatalytic protocols can facilitate H/D exchange at the α-position of unprotected primary amines using D2O, achieving high levels of deuterium incorporation.

Deuterated Alkyl Halide Precursors

- Starting from commercially available or synthetically prepared 2-methylpropyl-d9 halides (e.g., bromides or iodides) allows incorporation of the deuterium label prior to amination. These halides can be synthesized by exhaustive deuteration of the corresponding alkyl precursors or via deuterated Grignard reagents.

Formation of the Primary Amine Group

Nucleophilic Substitution (S_N2) with Ammonia or Azide Ion

S_N2 reaction of deuterated alkyl halide with ammonia : Treating 2-methylpropyl-d9 halide with ammonia results in the formation of 2-methylpropyl-d9-amine. However, this method often yields mixtures of primary, secondary, and tertiary amines due to overalkylation.

Azide displacement followed by reduction (Gabriel synthesis variant) : Reaction of the deuterated alkyl halide with azide ion (N3-) forms the corresponding alkyl azide, which is then reduced (e.g., using lithium aluminum hydride) to the primary amine. This method avoids overalkylation and provides a cleaner route to primary amines.

Reductive Amination of Deuterated Aldehydes or Ketones

- Reductive amination of 2-methylpropanal-d9 (or corresponding ketones) with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the primary amine with deuterium labeling preserved.

Representative Preparation Routes with Data Tables

Mechanistic Insights and Optimization

The azide substitution-reduction route is preferred for high purity primary amine synthesis due to minimal side reactions and overalkylation.

The catalytic deuteration method using ruthenium complexes provides selective α-position deuteration without affecting other positions, leveraging reversible imine formation and hydride migration steps.

Reductive amination offers a versatile route when deuterated aldehydes or ketones are accessible, preserving deuterium labels during the reductive step.

Reaction conditions such as solvent, temperature, catalyst loading, and reaction time are critical for maximizing yield and deuterium incorporation.

化学反应分析

Types of Reactions

2-Methylpropyl-d9-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amine to a corresponding nitroso or nitro compound.

Reduction: Reduction reactions can convert nitroso or nitro compounds back to amines.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can regenerate the original amine.

科学研究应用

2-Methylpropyl-d9-amine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.

作用机制

The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. Deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the presence of heavier deuterium atoms .

相似化合物的比较

The compound belongs to a broader class of sulfanyl-acetamide derivatives. Below is a systematic comparison with structurally or functionally related compounds, supported by experimental data from the evidence.

Structural Analogues with Thiadiazole/Triazole Cores

Key Observations :

- Substituent Effects: The presence of halogenated aryl groups (e.g., 2,4-dibromophenyl vs.

- Heterocycle Impact : Thiadiazole cores (as in the target compound) exhibit stronger electron-withdrawing properties compared to triazoles, which may influence redox behavior or binding affinity in biological targets .

- Synthetic Yields : Triazole analogs (e.g., KA1-KA15 derivatives) are synthesized with yields exceeding 80% via base-catalyzed cyclization and coupling reactions, suggesting that similar methods could apply to the target compound .

Functional Analogues with Hydrazinecarboxamide Moieties

Comparison Notes:

- The target compound replaces the hydrazinecarboxamide group with a sulfanyl-acetamide chain, which may reduce steric hindrance and improve metabolic stability .

- Halogen positioning (e.g., 2,4-dibromo vs. 4-bromo-2-fluoro) affects crystallinity, as seen in the higher melting points of dibromo derivatives (243–244°C) compared to mono-bromo analogs .

Pharmacological Activity Trends

- Antimicrobial Activity : Triazole-thioacetamides (e.g., KA3, KA7) with electron-withdrawing groups (e.g., -Cl, -Br) show enhanced activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . The target compound’s 2,4-dibromophenyl group may similarly potentiate antimicrobial effects.

- Anti-inflammatory Potential: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative activity comparable to diclofenac sodium, suggesting that the thiadiazole core in the target compound could confer similar properties .

生物活性

2-Methylpropyl-d9-amine, also known as 2-Methylpropan-1-amine-d9 hydrochloride, is a deuterated amine compound that has garnered attention in scientific research for its unique biological properties. The incorporation of deuterium atoms enhances the compound's stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies and metabolic research.

- Molecular Formula : CHClDN

- Molecular Weight : 118.65 g/mol

- LogP : 2.10

These properties contribute to its application in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It acts as a monoamine depleting agent, similar to other compounds like tetrabenazine. The mechanism involves the inhibition of vesicular monoamine transporters, leading to decreased levels of neurotransmitters such as dopamine in the synaptic cleft. This action is beneficial in managing conditions associated with hyperkinetic movement disorders.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Pharmacokinetics : The deuterated form exhibits altered pharmacokinetic profiles compared to its non-deuterated counterparts, offering potential advantages in terms of reduced side effects and prolonged activity due to slower metabolism .

- Metabolic Studies : It is utilized in metabolic studies to trace biochemical pathways, allowing researchers to understand the metabolism of deuterated compounds better. This is particularly useful in drug development processes where metabolic stability is crucial .

-

Case Studies :

- In a study examining the effects of various N-substituted amines on serotonin receptors, compounds similar to this compound showed selective agonist activity at the serotonin 2C receptor, indicating potential therapeutic applications in treating mood disorders .

- Another investigation into the pharmacological properties of deuterated amines revealed enhanced stability and efficacy in vivo, suggesting that this compound could be beneficial for conditions requiring sustained neurotransmitter modulation.

Data Table: Summary of Biological Activity

| Aspect | Details |

|---|---|

| Compound Name | This compound hydrochloride |

| Mechanism | Inhibition of vesicular monoamine transporters |

| Pharmacokinetic Advantage | Slower metabolism; prolonged activity |

| Key Applications | Metabolic studies; pharmacokinetic research; drug development |

| Related Compounds | 2-Methylpropylamine; Isobutylamine |

常见问题

Basic Research Questions

Q. What synthetic methodologies are employed for 2-Methylpropyl-d9-amine, and how are reaction conditions optimized for high deuterium incorporation?

- Answer : Synthesis involves reacting 2-methylpropylamine with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Key parameters include temperature (typically 20–50°C), pressure, and stoichiometric ratios to minimize side reactions like proton-deuterium exchange inefficiencies. Reaction progress is monitored via NMR or mass spectrometry to validate isotopic purity . Optimization often requires iterative adjustments to solvent systems (e.g., anhydrous deuterated solvents) and catalyst selection to achieve >98% deuterium enrichment .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and isotopic integrity?

- Answer :

- NMR Spectroscopy : ¹H and ²H NMR distinguish protonated vs. deuterated positions, with signal absence in deuterated regions confirming enrichment .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C4H9N with m/z 82.1456) and quantifies isotopic distribution .

- Isotopic Ratio Monitoring : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) tracks minor deviations in deuterium content .

Q. What are the primary research applications of this compound in isotopic labeling studies?

- Answer : The compound’s deuterium signature enables:

- Metabolic Pathway Tracing : Tracking amine incorporation into neurotransmitters or drug metabolites via LC-MS/MS, leveraging its distinct mass shift .

- Kinetic Isotope Effect (KIE) Studies : Investigating enzymatic or chemical reaction mechanisms by comparing deuterated vs. non-deuterated analogs .

Advanced Research Questions

Q. How can experimental designs address contradictions in deuterium retention data during in vivo studies with this compound?

- Answer : Variability arises from biological deuterium exchange (e.g., with bodily fluids) or pH-dependent instability. Methodological controls include:

- Stabilization Buffers : Use of deuterium-compatible buffers (pH 7–8) to minimize H/D exchange .

- Tracer Co-administration : Pairing with non-deuterated analogs as internal standards for normalization .

- Tissue-Specific Sampling : Time-resolved sampling from target organs (e.g., liver, brain) to account for metabolic heterogeneity .

Q. What strategies reconcile reported stability claims of this compound with observed reactivity under experimental conditions?

- Answer : While the compound is stable under inert storage (+4°C, anhydrous), reactivity with acids/bases necessitates:

- Inert Atmosphere Handling : Use of gloveboxes or Schlenk lines during synthesis .

- Reaction Quenching : Immediate neutralization of post-experimental residues to prevent hazardous byproducts (e.g., deuterated HCl) .

- Real-Time Monitoring : FTIR or Raman spectroscopy to detect early decomposition (e.g., amine oxidation) .

Q. How can researchers leverage this compound to study neurotransmitter receptor binding dynamics?

- Answer :

- Isotope-Edited Spectroscopy : Deuteration reduces vibrational noise in FTIR or Raman spectra, enhancing resolution of receptor-ligand interactions .

- Competitive Binding Assays : Co-incubating deuterated and non-deuterated amines with receptors (e.g., GPCRs) to quantify binding affinity via scintillation proximity assays .

Methodological Safety and Handling

Q. What protocols mitigate risks when handling this compound in high-throughput screening?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。